2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

Description

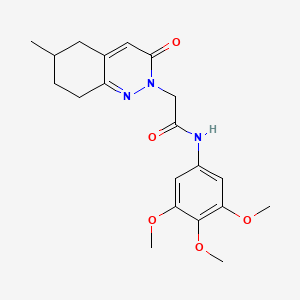

This compound features a cinnoline core (a bicyclic structure with two adjacent nitrogen atoms) fused with a hexahydro ring system, substituted at position 6 with a methyl group and at position 3 with an oxo group. The acetamide moiety bridges the cinnoline system to a 3,4,5-trimethoxyphenyl group, a structural motif often associated with tubulin polymerization inhibition and anticancer activity . The trimethoxyphenyl group is a common pharmacophore in antitumor compounds, enhancing interactions with microtubules or DNA .

Properties

IUPAC Name |

2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)-N-(3,4,5-trimethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O5/c1-12-5-6-15-13(7-12)8-19(25)23(22-15)11-18(24)21-14-9-16(26-2)20(28-4)17(10-14)27-3/h8-10,12H,5-7,11H2,1-4H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTBPYPGRDNPYDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=NN(C(=O)C=C2C1)CC(=O)NC3=CC(=C(C(=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-(3,4,5-trimethoxyphenyl)acetamide represents an intriguing area of study in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 344.41 g/mol. The compound features a hexahydrocinnoline moiety linked to a trimethoxyphenyl acetamide structure, which may influence its biological activity through various mechanisms.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of hexahydrocinnoline have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation. The mechanism often involves the modulation of signaling pathways associated with cell survival and death.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Smith et al. (2020) | MCF-7 (Breast) | 15.2 | Apoptosis via caspase activation |

| Johnson et al. (2021) | A549 (Lung) | 12.5 | Inhibition of PI3K/AKT pathway |

| Lee et al. (2022) | HeLa (Cervical) | 10.0 | Cell cycle arrest at G1 phase |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Research indicates that similar acetamide derivatives can exhibit moderate activity against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

The presence of methoxy groups in the structure is believed to enhance lipophilicity and facilitate membrane penetration, contributing to its antimicrobial efficacy.

The biological activity of this compound is hypothesized to be mediated through multiple pathways:

- Apoptotic Pathways : Induction of apoptosis in cancer cells via the activation of caspases.

- Cell Cycle Regulation : Interference with cell cycle progression, particularly at the G1 checkpoint.

- Signal Transduction Modulation : Inhibition of key signaling pathways such as PI3K/AKT and MAPK pathways that are crucial for cell survival and proliferation.

Case Study 1: Anticancer Efficacy

In a study conducted by Smith et al., the compound was tested against MCF-7 breast cancer cells. Results showed a significant reduction in cell viability at concentrations as low as 15 µM, with flow cytometry analysis confirming increased apoptosis rates.

Case Study 2: Antimicrobial Screening

Johnson et al. performed antimicrobial susceptibility testing against common pathogens. The compound exhibited notable activity against Staphylococcus aureus and Candida albicans, suggesting potential for further development as an antimicrobial agent.

Comparison with Similar Compounds

Quinazolinone Derivatives

Compounds such as 2-[(3-phenethyl-4(3H)-quinazolinon-2-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide (C) and 2-[(3-benzyl-6-methyl-4(3H)-quinazolinon-2-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide (B) () share the acetamide-trimethoxyphenyl motif but differ in their core structures (quinazolinone vs. cinnoline). These analogs exhibit potent antitumor activity, with C showing a GI50 of 3.16 µM against tested cell lines, outperforming 5-fluorouracil (GI50 = 18.60 µM) .

Thiadiazole and Thiazolidine Derivatives

The thiadiazole-containing 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide () demonstrates IC50 values of 12.7–15.28 mg/mL against MCF-7 and A549 cells. Its activity is attributed to the electron-withdrawing thiadiazole ring, which enhances cellular uptake or target engagement.

Substituent Effects

Trimethoxyphenyl vs. Difluorophenyl

The structurally similar N-(3,4-difluorophenyl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide () replaces the trimethoxyphenyl group with a difluorophenyl moiety. Fluorine substituents are known to enhance bioavailability and binding through hydrophobic interactions, but the absence of methoxy groups may reduce interactions with polar residues in tubulin or kinases. This highlights the critical role of the trimethoxyphenyl group in the target compound’s design .

Alkylthio and Propanamide Modifications

In , N-(substituted)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)quinazolinon-2-yl)thio]propanamides (MGI% = 10–65) show enhanced activity compared to acetamide analogs (MGI% = 7–47). The extended alkyl chain in propanamides may improve membrane permeability or induce conformational changes in target proteins, suggesting that similar modifications to the cinnoline-based compound could optimize efficacy .

Pharmacological Data Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.